molecular formula C9H6N2O3 B165709 4-Nitroquinoline N-oxide CAS No. 56-57-5

4-Nitroquinoline N-oxide

Cat. No.: B165709
CAS No.: 56-57-5
M. Wt: 190.16 g/mol
InChI Key: YHQDZJICGQWFHK-UHFFFAOYSA-N
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Description

Nitrochin, also known as 4-nitroquinoline 1-oxide, is a quinoline derivative with a nitro group at the 4-position and an oxide group at the 1-position. It is a highly carcinogenic compound that has been extensively studied for its mutagenic properties. Nitrochin is known for inducing DNA damage and has been used in various scientific research applications, particularly in the study of DNA repair mechanisms .

Mechanism of Action

Target of Action

The primary targets of 4-Nitroquinoline N-oxide (4NQO) are DNA and Topoisomerase I . 4NQO is known to form DNA adducts after being metabolized to 4-hydroxyaminoquinoline 1-oxide . It also induces the formation of cellular Topoisomerase I-DNA cleavage complexes .

Mode of Action

4NQO interacts with its targets by inducing the formation of Topoisomerase I-DNA cleavage complexes . It is metabolized into a highly reactive 4-hydroxyaminoquinoline 1-oxide, which forms DNA adducts . These adducts are considered responsible for its mutagenicity and genotoxicity .

Biochemical Pathways

4NQO affects the DNA repair and homologous recombination pathways . It is thought to elicit its carcinogenicity by producing DNA adducts after being metabolized . The formation of these adducts can lead to DNA damage, single DNA strand breaks, and irreversible DNA-protein crosslinks .

Pharmacokinetics

It is known that 4nqo is a water-soluble quinoline derivative , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The action of 4NQO results in the formation of 8-hydroxydeoxyguanosine (8OHdG) , an indicator of oxidative damage . It also induces the formation of cellular Topoisomerase I-DNA cleavage complexes . These actions contribute to its carcinogenic effects, making it a potent initiator of skin and lung tumors under experimental conditions .

Action Environment

The action of 4NQO is influenced by the presence of molecular oxygen . It is also known to induce a more potent response than paraquat, a well-known redox-cycling agent . This suggests that the redox environment can significantly influence the action, efficacy, and stability of 4NQO.

Biochemical Analysis

Biochemical Properties

4-Nitroquinoline N-oxide interacts with various biomolecules in the cell. It is metabolized into a highly reactive 4-acetoxyaminoquinoline-1-oxide (Ac-4HAQO) that forms covalent adducts to C8 or N2 of deoxyguanosine and N6 of deoxyadenosine in DNA . This interaction with DNA is a key aspect of its role in biochemical reactions.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has been found to induce higher levels of Top1cc and reduced histone γ-H2AX in PSNG13 than in PNSF5 . It also induces more Top1cc in primary fibroblasts from a patient with Bloom syndrome than in normal human fibroblasts .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with DNA. It forms stable quinolone monoadducts with genomic DNA, which are highly mutagenic and genotoxic . These adducts can lead to an increase in G:C to T:A transversion mutations .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. The Top1cc produced by this compound accumulate progressively after addition and persist following removal . This indicates that the compound has long-term effects on cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For example, immune cell profiling of the spleen and peripheral blood revealed a significant decrease in the B-cell population in this compound-exposed mice than the untreated group .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized into a highly reactive 4-acetoxyaminoquinoline-1-oxide (Ac-4HAQO) that forms covalent adducts to C8 or N2 of deoxyguanosine and N6 of deoxyadenosine in DNA .

Preparation Methods

Synthetic Routes and Reaction Conditions

Nitrochin can be synthesized through several methods. One common synthetic route involves the nitration of quinoline followed by oxidation. The nitration process typically uses concentrated nitric acid and sulfuric acid as reagents. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 4-position of the quinoline ring. The resulting nitroquinoline is then oxidized to form 4-nitroquinoline 1-oxide .

Industrial Production Methods

Industrial production of Nitrochin follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The nitration and oxidation steps are carefully monitored, and the final product is purified through crystallization or other suitable methods .

Chemical Reactions Analysis

Types of Reactions

Nitrochin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Nitrochin has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying nitroaromatic chemistry.

    Biology: Employed in studies of DNA damage and repair mechanisms. Nitrochin induces bulky purine adducts, making it a valuable tool for understanding mutagenesis.

    Medicine: Investigated for its potential role in cancer research due to its carcinogenic properties. It is used to induce tumors in experimental models to study cancer progression and treatment.

    Industry: Utilized in the development of new materials and chemical processes

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Nitrochin is unique due to its dual functional groups (nitro and oxide) which confer distinct chemical reactivity and biological activity. Its ability to induce specific DNA damage and its use as a model compound in mutagenesis studies set it apart from other similar compounds .

Properties

IUPAC Name

4-nitro-1-oxidoquinolin-1-ium
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InChI

InChI=1S/C9H6N2O3/c12-10-6-5-9(11(13)14)7-3-1-2-4-8(7)10/h1-6H
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InChI Key

YHQDZJICGQWFHK-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C2C(=C1)C(=CC=[N+]2[O-])[N+](=O)[O-]
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Molecular Formula

C9H6N2O3
Record name 4-NITROQUINOLINE-1-OXIDE
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DSSTOX Substance ID

DTXSID5025780
Record name 4-Nitroquinoline-1-oxide
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Molecular Weight

190.16 g/mol
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Physical Description

Yellowish-brown plates or needles or yellow solid. (NTP, 1992), Yellow solid; [HSDB] Yellowish-brown or yellow solid; Hygroscopic and sensitive to light; [CAMEO] Yellow or orange crystalline powder; [Alfa Aesar MSDS]
Record name 4-NITROQUINOLINE-1-OXIDE
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Solubility

less than 1 mg/mL at 66 °F (NTP, 1992)
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Vapor Pressure

0.0000026 [mmHg]
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Color/Form

YELLOW NEEDLES OR PLATES FROM ACETONE

CAS No.

56-57-5
Record name 4-NITROQUINOLINE-1-OXIDE
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Melting Point

309 °F (NTP, 1992), 154 °C
Record name 4-NITROQUINOLINE-1-OXIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: 4-Nitroquinoline N-oxide primarily interacts with DNA through the formation of adducts. [, ] This interaction is thought to be crucial for its carcinogenic activity. [] this compound preferentially binds to guanine residues in DNA, ultimately leading to mutations that can drive carcinogenesis. [] These mutations can disrupt normal cellular processes like DNA replication and transcription, potentially leading to uncontrolled cell growth and tumor formation. []

A: this compound has the molecular formula C9H6N2O3 and a molecular weight of 190.16 g/mol. [] While the provided research doesn't detail specific spectroscopic data, it mentions various spectroscopic techniques used to study the compound, such as:

  • Electron Spin Resonance (ESR) spectroscopy: This technique helped detect and characterize the anion radicals of this compound and its metabolite, 4-Nitrosoquinoline N-oxide. []
  • Time-Resolved Infrared Spectroscopy (TRIR): TRIR, coupled with Laser Flash Photolysis (LFP), provided insights into the electron-transfer chemistry of this compound's triplet excited state. []
  • UV-Vis Spectroscopy: This technique was employed to study the hydrophobic interactions of this compound with cyclodextrins in aqueous solutions. []

ANone: The provided research focuses primarily on the biological activity and interactions of this compound. As a result, specific details regarding its material compatibility and stability under various conditions are limited.

ANone: this compound is not typically employed as a catalyst. The research primarily focuses on its biological activity, particularly its carcinogenic properties, and its interactions with biological systems.

A: Computational techniques like Density Functional Theory (DFT) have been used to investigate the structure of radical intermediates formed during the metabolism of this compound. [] These calculations help researchers understand the electronic properties and reactivity of these intermediates, which is crucial for elucidating the mechanism of this compound's carcinogenicity.

A: Early research suggests a strong link between the carcinogenic activity of this compound and the ease with which nucleophiles, like the sulfhydryl group in cysteine or glutathione, can substitute its nitro group at position 4. [] This suggests that the electron-withdrawing nature of the N-oxide group plays a significant role in facilitating this nucleophilic substitution. [] Further studies comparing this compound with related compounds indicated that the carcinogenic activity correlated with the ease of this nucleophilic substitution. []

ANone: Information regarding the stability of this compound under various conditions and formulation strategies to enhance its stability, solubility, or bioavailability is limited in the provided research.

ANone: The provided research primarily focuses on the biological activity and mechanisms of action of this compound. Consequently, it doesn't provide specific details regarding SHE regulations, risk minimization strategies, or responsible practices associated with this compound.

A: The provided research primarily focuses on the mechanisms of action and toxicological aspects of this compound rather than its detailed PK/PD profile. While it mentions that the compound exhibits potent skin cancer-producing activity, [] it doesn't delve into specific aspects of its ADME properties or in vivo activity and efficacy in a therapeutic context.

A: While not explored for therapeutic purposes, this compound is a potent carcinogen in various experimental models. [, , , , , , ] In vivo, it induces tumors in mice, particularly lung adenomas and adenocarcinomas. [] It has also demonstrated tumor-inhibitory effects on transplanted tumors in mice, especially when administered directly. [] In vitro, this compound transforms rat oral keratinocytes, inducing changes indicative of malignancy. [] This effect appears to mimic the stages of carcinogenesis observed in vivo. []

ANone: The provided research doesn't provide specific information regarding resistance or cross-resistance mechanisms associated with this compound.

A: this compound is a known potent carcinogen. [, , , ] Studies in rats demonstrate its ability to induce oral focal acantholytic dyskeratosis, a precancerous lesion. [] This carcinogenic activity is believed to stem from its interaction with DNA, forming adducts that can lead to mutations. [, ] Studies also show that it can induce respiratory-deficient mutants in yeast, further highlighting its genotoxic potential. [, ]

ANone: Given its potent carcinogenicity, this compound is not explored for therapeutic applications, and no research on drug delivery or targeting strategies exists for this compound.

A: The discovery of this compound as a potent carcinogen in the early 1960s marked a significant milestone. [, ] Its relatively simple structure compared to other known carcinogens at the time, like polycondensed aromatic hydrocarbons and azo compounds, made it a valuable tool for studying the mechanisms of carcinogenesis. [] Early research focused on understanding its structure-activity relationship, particularly the role of nucleophilic substitution at position 4 in its carcinogenic activity. [, ]

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